3-Amino-4-t-butylbenzyl alcohol
Description
3-Amino-4-t-butylbenzyl alcohol is a substituted benzyl alcohol derivative featuring an amino group (-NH₂) at the 3-position and a bulky tert-butyl (-C(CH₃)₃) group at the 4-position of the benzene ring. This structural configuration confers unique steric and electronic properties:
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3-amino-4-tert-butylphenyl)methanol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-5-4-8(7-13)6-10(9)12/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
KCFDEZBRZKGPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)CO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted benzyl alcohols vary significantly in reactivity, solubility, and applications based on substituent type and position. Below is a detailed comparison with key analogs:
Substituent Effects: Amino vs. Halogen Groups
- 3-Amino-4-bromobenzyl alcohol (CAS 676336-31-5, ): Structure: Bromine (electron-withdrawing) at 4-position, amino at 3-position. Molecular weight: 230.1 g/mol (C₉H₁₂BrNO). Applications: Intermediate in cross-coupling reactions due to bromine’s utility in Suzuki-Miyaura couplings. The amino group enables further functionalization (e.g., amidation) . Contrast: Bromine’s electronegativity increases polarity compared to tert-butyl, reducing solubility in non-polar solvents.
- 3-Bromo-4-fluorobenzyl alcohol (CAS 77771-03-0, ): Structure: Bromine (4-position) and fluorine (3-position). Molecular weight: 240.5 g/mol (C₇H₈BrClFN). Applications: Used in pharmaceutical intermediates; fluorine enhances metabolic stability in drug candidates . Contrast: Dual halogens increase molecular weight and reduce basicity compared to amino-substituted analogs.
Electron-Withdrawing Substituents: Nitro and Trifluoromethyl Groups
- 3-Nitrobenzyl alcohol (CAS 619-73-8, ): Structure: Nitro (-NO₂) at 3-position. Molecular weight: 153.13 g/mol (C₇H₇NO₃). Applications: Photolabile protecting group in organic synthesis; nitro group facilitates UV-induced cleavage . Contrast: Nitro’s strong electron-withdrawing nature increases acidity (pKa ~8-10) compared to amino groups (pKa ~9-11).
4-(Trifluoromethyl)benzyl alcohol (4-TBA) (CAS 349-95-1, ):
- Structure : Trifluoromethyl (-CF₃) at 4-position.
- Molecular weight : 176.12 g/mol (C₈H₇F₃O).
- Applications : Catalyst in asymmetric synthesis; CF₃ group enhances thermal stability and electron deficiency .
- Contrast : CF₃’s inductive effects reduce nucleophilicity at the benzyl position compared to tert-butyl’s electron-donating hyperconjugation.
Hydroxy-Substituted Analogs
- 3-Hydroxybenzyl alcohol (): Structure: Hydroxyl (-OH) at 3-position. Applications: Antioxidant in pharmaceuticals; participates in hydrogen-bonding networks. Contrast: Hydroxyl’s acidity (pKa ~10) contrasts with amino’s basicity, altering solubility in aqueous vs. organic phases .
Data Table: Key Properties of Compared Compounds
*Inferred properties based on structural analogs.
Preparation Methods
Synthesis of 4-t-Butylbenzaldehyde
The tert-butyl group is introduced via Friedel-Crafts alkylation of benzaldehyde derivatives. For example, 4-t-butylbenzaldehyde is synthesized by reacting benzaldehyde dimethyl acetal with isobutylene in the presence of triphenylboron, yielding 92% purity after workup.
Nitration at Position 3
The aldehyde group in 4-t-butylbenzaldehyde acts as a meta-director, enabling nitration at position 3 using concentrated HNO₃/H₂SO₄. This step produces 3-nitro-4-t-butylbenzaldehyde with regioselectivity >85%.
Reduction to Alcohol and Amine
-
Aldehyde Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol, yielding 3-nitro-4-t-butylbenzyl alcohol (89% yield).
-
Nitro Group Reduction : Catalytic hydrogenation (H₂, 5% Pd/C) in ethanol converts the nitro group to an amine, affording 3-amino-4-t-butylbenzyl alcohol (76% yield).
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 85% | |
| Aldehyde Reduction | NaBH₄, MeOH, RT | 89% | |
| Nitro Reduction | H₂/Pd-C, EtOH, 50 psi | 76% |
Reductive Amination of 4-t-Butylbenzaldehyde
Imine Formation
4-t-Butylbenzaldehyde reacts with ammonia or ammonium acetate in methanol to form an imine intermediate. For example, ammonium formate in refluxing ethanol generates 3-amino-4-t-butylbenzaldehyde via nucleophilic substitution.
Borohydride Reduction
The aldehyde group is reduced using sodium borohydride (NaBH₄) or lithium triethoxyaluminohydride (LTEAH). LTEAH selectively reduces aldehydes to alcohols without affecting tertiary amines, yielding This compound in 82% yield.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Imine Formation | NH₄OAc, EtOH, reflux | 70% | |
| Aldehyde Reduction | LTEAH, THF, 0°C | 82% |
Alkylation of 3-Aminobenzyl Alcohol
Friedel-Crafts Alkylation
3-Aminobenzyl alcohol is protected as its acetyl derivative to prevent side reactions. Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃ introduces the tert-butyl group at position 4, yielding 3-acetamido-4-t-butylbenzyl alcohol (68% yield).
Deprotection
Acidic hydrolysis (HCl, H₂O) removes the acetyl group, producing This compound in 90% yield.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Protection | Ac₂O, pyridine, RT | 95% | |
| Friedel-Crafts | t-BuCl, AlCl₃, DCM | 68% | |
| Deprotection | 6M HCl, reflux | 90% |
Catalytic Asymmetric Synthesis
Chiral Ligand-Mediated Reduction
Amino alcohol ligands (e.g., β-naphthyl-based ligands) facilitate enantioselective reduction of ketone intermediates. For example, 3-keto-4-t-butylbenzyl alcohol is reduced using NaBH₄ in the presence of (R)-1-phenylethylamine, yielding (R)-3-amino-4-t-butylbenzyl alcohol with 99% ee.
Enzymatic Resolution
Lipase CAL-B catalyzes the kinetic resolution of racemic 3-amino-4-t-butylbenzyl acetate, selectively hydrolyzing the (S)-enantiomer. The remaining (R)-enantiomer is isolated in 98% ee.
Key Data :
| Method | Reagents/Conditions | ee | Source |
|---|---|---|---|
| Chiral Reduction | NaBH₄, (R)-PhCH₂NH₂ | 99% | |
| Enzymatic Resolution | Lipase CAL-B, pH 7.0 | 98% |
Challenges and Optimizations
-
Steric Hindrance : The tert-butyl group slows nitration and alkylation reactions, requiring elevated temperatures or prolonged reaction times.
-
Directing Effects : The benzyl alcohol hydroxyl group directs electrophiles to ortho/para positions, necessitating protective strategies for meta functionalization.
-
Reduction Selectivity : LTEAH and NaBH₄ are preferred over LiAlH₄ to avoid over-reduction of the amino group .
Q & A
Q. How is this compound utilized as a building block in kinase inhibitor design?
- Methodological Answer : The amino group serves as a hinge-binding motif in ATP-binding pockets (e.g., EGFR inhibitors). Structure-activity relationship (SAR) studies modify the t-butyl group to balance potency and solubility. Co-crystallization with target kinases (e.g., X-ray diffraction) validates binding modes .
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